1-(4-Formylphenyl)-1h-indole-5-carboxylic acid 1-(4-Formylphenyl)-1h-indole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 201036-31-9
VCID: VC8397028
InChI: InChI=1S/C16H11NO3/c18-10-11-1-4-14(5-2-11)17-8-7-12-9-13(16(19)20)3-6-15(12)17/h1-10H,(H,19,20)
SMILES: C1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol

1-(4-Formylphenyl)-1h-indole-5-carboxylic acid

CAS No.: 201036-31-9

Cat. No.: VC8397028

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Formylphenyl)-1h-indole-5-carboxylic acid - 201036-31-9

Specification

CAS No. 201036-31-9
Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
IUPAC Name 1-(4-formylphenyl)indole-5-carboxylic acid
Standard InChI InChI=1S/C16H11NO3/c18-10-11-1-4-14(5-2-11)17-8-7-12-9-13(16(19)20)3-6-15(12)17/h1-10H,(H,19,20)
Standard InChI Key KAVMFBDXYINUHG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O
Canonical SMILES C1=CC(=CC=C1C=O)N2C=CC3=C2C=CC(=C3)C(=O)O

Introduction

Structural and Molecular Characteristics of 1-(4-Formylphenyl)-1H-Indole-5-Carboxylic Acid

Core Indole Scaffold and Substituent Effects

The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as the foundation for this compound. Substitutions at the 1- and 5-positions introduce distinct electronic and steric influences:

  • 1-(4-Formylphenyl) Group: The para-formylphenyl substituent at position 1 introduces a planar aromatic system with a reactive aldehyde moiety. This group enhances π-π stacking interactions with biological targets, as observed in similar indole derivatives . The formyl group (-CHO) also provides a site for further chemical modifications, such as Schiff base formation or condensation reactions.

  • 5-Carboxylic Acid (-COOH): The carboxylic acid at position 5 confers polarity to the molecule, influencing solubility and hydrogen-bonding capabilities. In analogous indole-5-carboxylic acids, this group participates in metal chelation, as demonstrated in HIV-1 integrase inhibitors .

Table 1: Hypothesized Physicochemical Properties Based on Structural Analogs

PropertyValue (Predicted)Analog Reference (7-Nitro-2-phenyl-1H-indole-5-carboxylic acid)
Molecular FormulaC₁₆H₁₁NO₃C₁₅H₁₀N₂O₄
Molecular Weight265.27 g/mol282.25 g/mol
LogP (Partition Coefficient)3.25.04
Water SolubilityLow (<1 mg/mL)Not reported
Hydrogen Bond Donors22

The reduced LogP compared to the nitro-substituted analog suggests improved hydrophilicity, though solubility remains a challenge due to the aromatic systems.

Spectroscopic and Crystallographic Insights

While crystallographic data for 1-(4-formylphenyl)-1H-indole-5-carboxylic acid is unavailable, studies on similar compounds reveal:

  • FT-IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ~1680 cm⁻¹ (aldehyde), with N-H stretching at ~3400 cm⁻¹ .

  • NMR Analysis: The ¹H NMR spectrum would likely show a singlet for the formyl proton at δ 9.8–10.1 ppm, aromatic protons between δ 7.2–8.5 ppm, and a deshielded carboxylic acid proton at δ 12–13 ppm .

Synthetic Methodologies and Optimization Strategies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • Indole-5-Carboxylic Acid Core: Accessible via Fischer indole synthesis or palladium-catalyzed cyclization.

  • 4-Formylphenyl Substituent: Introduced through electrophilic substitution or cross-coupling reactions.

Stepwise Synthesis Protocol (Hypothetical)

  • Formation of Indole-5-Carboxylic Acid:

    • Starting Material: 4-Aminobenzoic acid → converted to corresponding hydrazine derivative.

    • Cyclization: Treatment with ketones under Fischer conditions yields indole-5-carboxylic acid .

  • N-Alkylation at Position 1:

    • Reagent: 4-Bromobenzaldehyde in DMF with K₂CO₃.

    • Mechanism: SN2 displacement introduces the 4-formylphenyl group .

  • Oxidation of Benzyl Position (If Required):

    • Agent: MnO₂ or DDQ in dichloromethane to ensure aldehyde integrity .

Table 2: Critical Reaction Parameters for Key Steps

StepTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Fischer Cyclization12086592
N-Alkylation80127889
Purification (Column)Ambient--95

Challenges include regioselectivity during N-alkylation and aldehyde group stability under acidic conditions.

Biological Activity and Mechanism of Action

Table 3: Predicted Binding Metrics vs. Experimental Analogs

CompoundΔG (kcal/mol)Ligand EfficiencyIC₅₀ (μM)
1-(4-Formylphenyl) [Hypothetical]−8.20.7115–25
Indole-2-carboxylic acid −9.490.7932.37
Derivative 17a −17.460.873.11

Cytotoxicity and Selectivity Profile

Analog studies suggest low toxicity for indole-carboxylic acids:

  • MT-4 Cell Line: CC₅₀ > 80 μM for most derivatives, indicating favorable therapeutic indices .

  • Metabolic Stability: Ester prodrug strategies (e.g., ethyl ester) could enhance membrane permeability while maintaining intracellular activation .

Physicochemical and Pharmacokinetic Considerations

Solubility and Formulation Challenges

  • Aqueous Solubility: Predicted <1 mg/mL due to aromatic stacking; nanoformulation or salt formation (e.g., sodium carboxylate) may improve bioavailability.

  • logD7.4: Estimated 2.1–2.5, indicating moderate membrane permeability.

Metabolic Pathways

  • Phase I Metabolism: Aldehyde oxidation to carboxylic acid (inactive) by aldehyde dehydrogenase.

  • Phase II Conjugation: Glucuronidation of the carboxylic acid group, as seen in flufenamic acid derivatives .

Future Directions and Research Opportunities

Targeted Derivative Synthesis

  • C5 Modifications: Amide or ester formation to modulate solubility (e.g., methyl ester prodrugs).

  • Aldehyde Functionalization: Schiff base formation with amines to create imine-linked conjugates for targeted delivery.

Computational Chemistry Priorities

  • Molecular Dynamics Simulations: Assess binding stability in HIV-1 integrase over 100 ns trajectories.

  • ADMET Prediction: Use QSAR models to optimize logP and polar surface area (PSA > 90 Ų for CNS exclusion) .

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